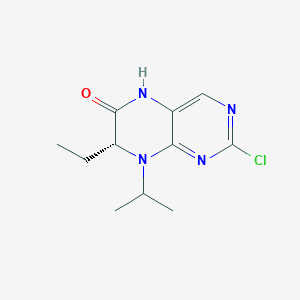

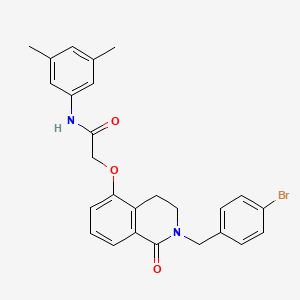

![molecular formula C12H10FN3O2 B2884708 ({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea CAS No. 301176-91-0](/img/structure/B2884708.png)

({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea

カタログ番号 B2884708

CAS番号:

301176-91-0

分子量: 247.229

InChIキー: QCCNCFRIOFHVMJ-VIZOYTHASA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Catalytic Mechanism and Enzyme Inhibition

- Catalytic Activity and Enzyme Inhibition : A study by Santi and Hardy (1987) explored the catalytic mechanism of tRNA (uracil-5-)methyltransferase and its inhibition. They found that 5-fluorouracil-substituted tRNA leads to enzyme inactivation, forming a stable covalent complex, suggesting a potential pathway for RNA modification effects of such compounds (Santi & Hardy, 1987).

Antidepressant Properties

- Serotonin Reuptake Inhibition : Research by Matzen et al. (2000) demonstrated that certain urea derivatives, including those with a fluorophenyl component, act as serotonin reuptake inhibitors and exhibit 5-HT(1B/1D) antagonistic activities. This dual pharmacological profile indicates potential antidepressant properties (Matzen et al., 2000).

Genetic Studies and Mutations

- Gene Cloning and Mutant Alleles : Kern et al. (1990) investigated the FUR1 gene of Saccharomyces cerevisiae, which encodes uracil phosphoribosyltransferase. They studied mutant alleles with different sensibilities to 5-fluorouridine, providing insights into genetic variations and enzyme activity (Kern et al., 1990).

Nucleic Acid Interactions

- Interactions with Nucleic Acids : Guinn et al. (2013) quantified the interactions of urea with nucleic acid functional groups. Their findings contribute to understanding how urea, including its derivatives, interacts with DNA and RNA, which is crucial for probing conformational changes in nucleic acid processes (Guinn et al., 2013).

Nucleotide Modification

- Synthesis and Arylation of Uracil Derivatives : Gondela and Walczak (2006) discussed a method for N-1 arylation of uracil derivatives, which is relevant for creating modified nucleotides that could have diverse applications in molecular biology and pharmacology (Gondela & Walczak, 2006).

Receptor Antagonism

- Neuropeptide Y5 Receptor Antagonism : Fotsch et al. (2001) identified phenyl urea derivatives as neuropeptide Y5 receptor antagonists, highlighting their potential role in modulating neurotransmission and their possible therapeutic applications (Fotsch et al., 2001).

Molecular Folding and Unfolding

- Heterocyclic Ureas in Molecular Folding : Corbin et al. (2001) studied the conformational behavior of heterocyclic ureas, including their unfolding to form hydrogen-bonded complexes. This research provides insight into the structural properties of urea derivatives and their potential applications in designing self-assembling molecular systems (Corbin et al., 2001).

特性

IUPAC Name |

[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)11-6-5-10(18-11)7-15-16-12(14)17/h1-7H,(H3,14,16,17)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCNCFRIOFHVMJ-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

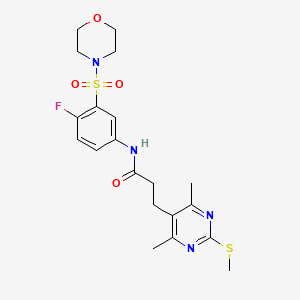

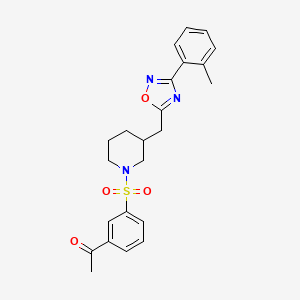

![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)

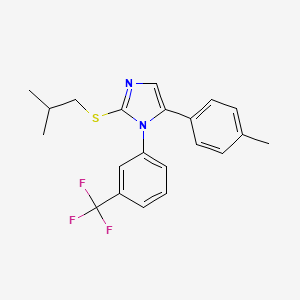

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

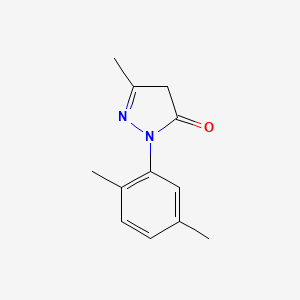

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)

![3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2884639.png)

![N-(3-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2884641.png)

![N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2884642.png)